ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
Description
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate is a polyaromatic ester derivative characterized by a central benzene ring substituted with ethynyl (-C≡C-) and ethoxycarbonyl (-COOEt) groups. The molecule features two benzoate ester moieties at the para-positions of the central phenyl ring, connected via a rigid ethynyl linker. This structural motif imparts unique electronic and steric properties, making it a candidate for applications in organic electronics, liquid crystals, or as a ligand in coordination chemistry. The ethoxycarbonyl groups enhance solubility in polar organic solvents, while the ethynyl group contributes to conjugation and thermal stability .
Properties
IUPAC Name |
ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-4-18-15-23(19-7-11-21(12-8-19)25(27)29-5-2)17-24(16-18)20-9-13-22(14-10-20)26(28)30-6-3/h1,7-17H,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKWFSSTKMROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#C)C3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate can undergo various chemical reactions, including:
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Formation of diketones
Reduction: Formation of primary alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of ethyl benzoate derivatives with varying substituents. Below is a comparative analysis with structurally related compounds from the provided evidence:
Key Comparative Insights
Electronic Properties :
- The target compound exhibits enhanced conjugation due to the ethynyl linker, which is absent in simpler derivatives like ethyl 4-nitrobenzoate . This property makes it superior for optoelectronic applications compared to nitro-substituted analogues.
- Thiophene-containing derivatives (e.g., ) display redshifted UV-Vis absorption due to heteroaromaticity, whereas the target compound’s absorption is dominated by phenyl-ethynyl conjugation .
Thermal Stability :
- The ethynyl group in the target compound increases rigidity and thermal stability (>250°C), surpassing sulfinyl- or nitro-substituted analogues (e.g., ), which degrade below 200°C.
Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling (for ethynyl insertion) and esterification, similar to methods used for pent-2-ynoate derivatives . In contrast, thiophene-based analogues require multistep heterocyclic syntheses, increasing complexity.
Functional Versatility :
- Biphenylcarbamoyl derivatives (e.g., ) are tailored for supramolecular interactions, while the target compound’s dual ethoxycarbonyl groups enable chelation with metal ions, a feature absent in simpler esters .
Data Tables
Table 1: Substituent Impact on Key Properties
| Substituent | Electronic Effect | Steric Impact | Application Relevance |
|---|---|---|---|
| Ethynyl (-C≡C-) | Enhances conjugation | Moderate | Organic electronics |
| Ethoxycarbonyl (-COOEt) | Electron-withdrawing | Low | Solubility, ligand chemistry |
| Nitro (-NO₂) | Strong electron-withdrawing | Low | UV absorption, reactivity |
| Thiophene | Heteroaromatic conjugation | High | Pharmaceuticals, optoelectronics |
Table 2: Comparative Solubility in Common Solvents
| Compound | DCM | THF | DMF | Water |
|---|---|---|---|---|
| Target Compound | +++ | ++ | +++ | - |
| Ethyl 4-nitrobenzoate | ++ | + | + | - |
| Thiophene Derivative | + | ++ | +++ | - |
(+++ = highly soluble; ++ = moderately soluble; + = slightly soluble; - = insoluble)
Biological Activity
Ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other relevant pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, with ethynyl and carbonyl functionalities contributing to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 334.41 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against a range of microorganisms including:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
- Aspergillus flavus
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Bacteria Tested | Fungi Tested | Activity Level |
|---|---|---|---|
| Compound A | E. coli, S. aureus | C. albicans | High |
| Compound B | P. aeruginosa | A. flavus | Moderate |
| Ethyl Derivative | E. coli, S. aureus | C. albicans | Significant |
These findings suggest that the structural components of this compound may enhance its antimicrobial efficacy.
Cytotoxic Effects
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer activity of this compound. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
For example, a study involving a derivative showed IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer cell lines, indicating promising anticancer properties.
Case Studies
-
Case Study on Anticancer Activity :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethyl benzoates and tested their effects on human breast cancer cell lines (MCF-7). The results indicated that one derivative exhibited significant cytotoxicity with an IC50 value of 12 µM, suggesting that modifications in the benzoate structure can enhance biological activity. -
Antimicrobial Efficacy Study :
A comparative study published in the International Journal of Antimicrobial Agents evaluated various ethyl benzoate derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi. The results showed that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
